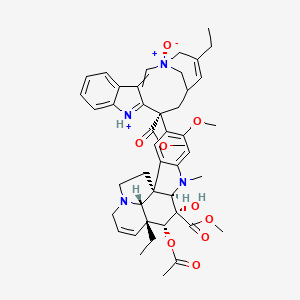

Vinorelbine N'b-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vinorelbine N'b-Oxide is a metabolite of vinorelbine, a semisynthetic vinca alkaloid derived from the catharanthine nucleus of the Madagascar periwinkle plant. Vinorelbine exerts its cytotoxic effects by binding to tubulin, inhibiting microtubule polymerization, and arresting cell division during mitosis . This compound, along with deacetylvinorelbine, is formed during hepatic metabolism of vinorelbine. These metabolites are excreted primarily via the biliary system, with urinary excretion accounting for <20% of the parent drug . While vinorelbine itself is approved for non-small cell lung cancer (NSCLC) and metastatic breast cancer (MBC), the clinical significance of its metabolites, including this compound, remains less characterized due to their low plasma concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vinorelbine N’b-Oxide involves the oxidation of vinorelbine. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general oxidation reactions can be employed using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides under controlled conditions .

Industrial Production Methods

Industrial production methods for vinorelbine N’b-Oxide are not well-documented. the production of vinorelbine itself involves semi-synthetic processes starting from natural alkaloids extracted from the Madagascar periwinkle plant (Catharanthus roseus). The oxidation step to produce vinorelbine N’b-Oxide would likely be integrated into the existing production process for vinorelbine .

Chemical Reactions Analysis

Types of Reactions

Vinorelbine N’b-Oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions.

Reduction: Reduction reactions can convert the N’b-oxide back to vinorelbine.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the molecule further.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, or other peroxides.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation may produce more oxidized derivatives, while reduction would yield vinorelbine .

Scientific Research Applications

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its effects on cellular processes and potential as a research tool in cell biology.

Medicine: Explored for its potential therapeutic effects and as a derivative of vinorelbine, it may have unique anticancer properties.

Mechanism of Action

Vinorelbine N’b-Oxide, like vinorelbine, likely exerts its effects by binding to tubulin and inhibiting microtubule assembly. This action disrupts the mitotic spindle formation, leading to cell cycle arrest at metaphase and subsequent cell death. The specific molecular targets and pathways involved include tubulin and microtubule-associated proteins .

Comparison with Similar Compounds

Comparison with Other Vinca Alkaloids

Table 1: Pharmacokinetic and Clinical Differences Among Vinca Alkaloids

- Mechanistic Specificity: Vinorelbine’s structural modification on the catharanthine nucleus reduces neurotoxicity compared to vincristine while maintaining potent antimitotic activity .

- Efficacy: In NSCLC, vinorelbine monotherapy achieved a 12–30% response rate and a 1-year survival rate of 25–30%, outperforming older vinca alkaloids like vindesine .

Comparison with Other Chemotherapy Agents

Table 2: Efficacy in Metastatic Breast Cancer (MBC)

- Combination Therapy: Vinorelbine synergizes with platinum agents (e.g., cisplatin) in NSCLC and breast cancer, achieving higher response rates (40–44%) compared to single-agent melphalan (17–22%) .

- Oral vs. Intravenous Formulations: Oral vinorelbine has 27–40% bioavailability but comparable efficacy to intravenous administration, with similar progression-free survival (PFS) and overall survival (OS) in NSCLC and MBC .

Pharmacokinetic Comparisons

- Ethnic Variability: No significant differences in vinorelbine clearance or bioavailability were observed between Asian and European populations, supporting its global applicability .

- Metabolism: Vinorelbine undergoes hepatic CYP3A4-mediated oxidation to Vinorelbine N'b-Oxide and deacetylvinorelbine, both excreted in bile. This contrasts with taxanes (e.g., paclitaxel), which rely more on renal excretion .

Toxicity Profiles

Table 3: Adverse Event Incidence

| Toxicity | Vinorelbine | Paclitaxel | Gemcitabine |

|---|---|---|---|

| Neutropenia | 50–80% | 20–30% | 25–35% |

| Neuropathy | 5–10% | 60–70% | Rare |

| Nausea/Vomiting | 20–30% | 10–20% | 15–25% |

- Vinorelbine’s toxicity profile is favorable compared to taxanes, with lower neuropathy rates and manageable myelosuppression .

Resistance Mechanisms

- RLIP76-Mediated Efflux: Overexpression of RLIP76, a non-ABC transporter, reduces intracellular vinorelbine accumulation in NSCLC cells. This mechanism differs from P-glycoprotein-driven resistance common with paclitaxel .

- Combination Strategies: Synergy with cisplatin or raloxifene (a selective estrogen receptor modulator) enhances vinorelbine’s efficacy by overcoming resistance pathways .

Cost-Effectiveness

- In NSCLC, vinorelbine + cisplatin costs $15,500–$17,700 per life-year gained, outperforming vindesine + cisplatin ($22,100 per life-year) .

Biological Activity

Vinorelbine N'b-Oxide is a semi-synthetic derivative of vinorelbine, which belongs to the class of vinca alkaloids. This compound exhibits significant biological activity, particularly in the treatment of various cancers, notably non-small cell lung cancer (NSCLC). This article explores the biological activity, mechanism of action, pharmacokinetics, and clinical efficacy of this compound, supported by data tables and research findings.

This compound functions primarily as a tubulin polymerization inhibitor . By binding to the beta-tubulin subunit, it disrupts the formation of microtubules, essential for mitotic spindle formation during cell division. This action leads to cell cycle arrest at the metaphase stage and ultimately induces apoptosis in cancer cells .

The compound's selectivity for mitotic microtubules minimizes neurotoxicity compared to other microtubule inhibitors . The following table summarizes its mechanism:

| Mechanism | Description |

|---|---|

| Target | Beta-tubulin subunit |

| Action | Inhibition of microtubule polymerization |

| Effect | Induction of apoptosis and cell cycle arrest |

Pharmacokinetics

This compound is characterized by its pharmacokinetic properties, which influence its therapeutic efficacy:

- Absorption : Rapid absorption with peak serum concentration achieved within 2 hours.

- Distribution : High volume of distribution (25.4 to 40.1 L/kg), indicating extensive extravascular distribution.

- Protein Binding : Approximately 80-90% bound to plasma proteins.

- Metabolism : Primarily hepatic metabolism via CYP3A4; major metabolites include deacetylvinorelbine and vinorelbine N-oxide.

- Excretion : Mainly excreted via bile (70-80%) and urine (18-20%) .

Case Studies and Trials

-

Non-Small Cell Lung Cancer (NSCLC) :

- A study investigated the efficacy of metronomic oral vinorelbine in stage IIIB/IV NSCLC patients. The overall response rate (ORR) was reported at 12%, with a disease control rate (DCR) of 48%. Median progression-free survival (PFS) was 3.46 months and overall survival (OS) was 8.22 months .

- Another trial compared vinorelbine with cisplatin against other regimens in advanced NSCLC. The vinorelbine-cisplatin combination showed superior survival rates compared to single-agent treatments .

- Breast Cancer :

- Combination Therapies :

Safety Profile

This compound is associated with several adverse effects, primarily hematological toxicities such as neutropenia and leukopenia. The incidence of grade 3/4 adverse events was reported at approximately 16% in clinical studies, with neutropenia being the most common . The following table summarizes the adverse effects:

| Adverse Effect | Incidence (%) | Severity Level |

|---|---|---|

| Neutropenia | 9% | Grade 3/4 |

| Leukopenia | 8% | Grade 3/4 |

| Alopecia | Lower incidence compared to non-vinorelbine regimens | - |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the antimicrotubule mechanism of vinorelbine in preclinical models?

- Methodological Answer : Use in vitro tubulin polymerization assays to quantify inhibition rates and immunofluorescence microscopy to visualize microtubule destabilization in cancer cell lines (e.g., MCF-7 or A549). For in vivo validation, employ xenograft models treated with vinorelbine (30 mg/m² weekly) and analyze tumor regression kinetics alongside histopathological evaluation of mitotic arrest .

Q. What are the standard pharmacokinetic parameters for intravenous and oral vinorelbine, and how are they derived?

- Methodological Answer : Population pharmacokinetic models (e.g., linear three-compartment models) are used to estimate parameters like clearance (Cltot: 35–40 L/h for IV; Cltot/F: 110–130 L/h for oral) and bioavailability (~40%). Blood samples are collected at optimal timepoints (e.g., 0–24 hours post-dose) and analyzed via LC-MS/MS, with Bayesian estimation for individual variability .

Q. How should response rates and toxicity profiles be standardized in vinorelbine monotherapy trials?

- Methodological Answer : Adopt WHO criteria for tumor response (complete/partial response, stable/progressive disease) and NCI-CTCAE v5.0 for grading adverse events (e.g., neutropenia, neuropathy). Ensure independent radiological review and centralized lab analysis to reduce bias .

Advanced Research Questions

Q. How can contradictions in survival outcomes between vinorelbine combination therapies be resolved?

- Methodological Answer : Conduct stratified subgroup analyses based on biomarkers (e.g., EGFR FISH status) and utilize multivariate Cox regression to adjust for covariates like prior treatments or performance status. For example, in the INVITE trial, EGFR FISH-positive patients had superior survival with vinorelbine over gefitinib (HR: 0.48), necessitating further mechanistic studies .

Q. What statistical approaches are optimal for comparing progression-free survival (PFS) in elderly NSCLC patients receiving vinorelbine versus newer agents?

- Methodological Answer : Use Kaplan-Meier estimates with log-rank tests for unadjusted comparisons and Cox proportional hazards models to adjust for age, comorbidities, and disease stage. Interim analyses (e.g., at 50% enrollment) can inform early stopping rules, as seen in the WJTOG 9904 trial .

Q. How do ethnic differences in vinorelbine metabolism influence clinical trial design for global cohorts?

- Methodological Answer : Population pharmacokinetic analyses (n = 222 oral, 111 IV) show no significant ethnic variability in clearance or bioavailability between Asian and European patients. However, trials should still stratify by ethnicity and use therapeutic drug monitoring (TDM) in diverse populations to validate these findings .

Q. What methodologies mitigate toxicity risks when combining vinorelbine with taxanes or targeted therapies?

- Methodological Answer : Implement dose escalation protocols with granulocyte colony-stimulating factor (G-CSF) support, as demonstrated in the HERNATA trial (docetaxel 100 mg/m² + trastuzumab vs. vinorelbine 30–35 mg/m² + trastuzumab). Regular monitoring of hematologic (e.g., ANC) and non-hematologic toxicities (e.g., neuropathy) is critical .

Q. How can pharmacodynamic synergism between vinorelbine and gemcitabine be quantified in triple-negative breast cancer models?

- Methodological Answer : Use Chou-Talalay combination index (CI) assays in vitro and measure tumor growth inhibition (TGI) in PDX models. In clinical trials, sequential administration (gemcitabine day 1 + vinorelbine day 8) reduces overlapping toxicity while maintaining efficacy (ORR: 22% vs. 15% for monotherapy) .

Q. Methodological Tables

Table 1 : Key Pharmacokinetic Parameters of Vinorelbine

| Route | Dose (mg/m²) | Clearance (L/h) | Bioavailability | T½ (h) | Reference |

|---|---|---|---|---|---|

| Intravenous | 30 | 35–40 | 100% | 40–45 | |

| Oral | 60–80 | 110–130 (Cltot/F) | ~40% | 35–40 |

Table 2 : Survival Outcomes in Selected Phase III Trials

| Trial | Regimen | Median OS (Weeks) | HR (95% CI) | P-value | Reference |

|---|---|---|---|---|---|

| INVITE | Vinorelbine | 62 | 0.98 (0.66–1.47) | 0.98 | |

| WJTOG 9904 | Vinorelbine | 39.6 | 0.78 (0.56–1.08) | 0.138 | |

| HERNATA | Vinorelbine + Trastuzumab | 38.8 | 1.01 (0.71–1.42) | 0.98 |

Properties

Molecular Formula |

C45H53N4O9+ |

|---|---|

Molecular Weight |

793.9 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,12R)-16-ethyl-12-methoxycarbonyl-1-oxido-1,10-diazoniatetracyclo[12.3.1.03,11.04,9]octadeca-2,4,6,8,10,15-hexaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H52N4O9/c1-8-27-19-28-22-44(40(51)56-6,36-30(25-49(54,23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)55-5)47(4)38-43(31)16-18-48-17-12-15-42(9-2,37(43)48)39(58-26(3)50)45(38,53)41(52)57-7/h10-15,19-21,25,28,37-39,53H,8-9,16-18,22-24H2,1-7H3/p+1/t28?,37-,38+,39+,42+,43+,44+,45-,49+/m0/s1 |

InChI Key |

YOYFFCGVVPCKTG-NTGMMZOJSA-O |

Isomeric SMILES |

CCC1=CC2C[C@](C3=[NH+]C4=CC=CC=C4C3=C[N@+](C2)(C1)[O-])(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Canonical SMILES |

CCC1=CC2CC(C3=[NH+]C4=CC=CC=C4C3=C[N+](C2)(C1)[O-])(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.